2,2'-((3-(Tert-butoxy)-2-hydroxypropyl)azanediyl)diethanol hydrochloride

Description

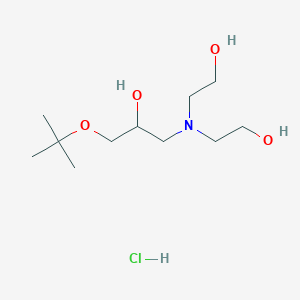

2,2'-((3-(Tert-butoxy)-2-hydroxypropyl)azanediyl)diethanol hydrochloride is a tertiary amine derivative featuring a central azanediyl (NH) group linked to two ethanol moieties and a 3-(tert-butoxy)-2-hydroxypropyl substituent. This compound is structurally related to phenothiazine derivatives and ethambutol analogs, as evidenced by its azanediyl backbone and hydroxyl/tert-butoxy functional groups .

Properties

IUPAC Name |

1-[bis(2-hydroxyethyl)amino]-3-[(2-methylpropan-2-yl)oxy]propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25NO4.ClH/c1-11(2,3)16-9-10(15)8-12(4-6-13)5-7-14;/h10,13-15H,4-9H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIOTZDJUVFQQFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(CN(CCO)CCO)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2,2'-((3-(Tert-butoxy)-2-hydroxypropyl)azanediyl)diethanol hydrochloride is a synthetic organic molecule that has garnered interest in various biological applications. Its structural features suggest potential interactions with biological systems, particularly in pharmacological contexts. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C11H24ClN2O4. It contains a tertiary butyl group and two hydroxyl groups, which may influence its solubility and reactivity in biological systems.

Research indicates that the compound may exhibit several mechanisms of biological activity:

- Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

- Enzyme Inhibition : Preliminary studies indicate that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.

Antioxidant Properties

Studies have shown that compounds with similar structures often exhibit significant antioxidant activities. For instance, hydroxylated compounds can scavenge free radicals and reduce lipid peroxidation. This activity is crucial for protecting cells from oxidative damage.

Enzyme Interaction

The compound's ability to interact with various enzymes is notable. For example, it may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation pathways. This could position the compound as a potential anti-inflammatory agent.

Study 1: Antioxidant Efficacy

A study evaluating the antioxidant capacity of similar compounds demonstrated that those with tert-butoxy groups effectively reduced oxidative stress markers in vitro. This suggests that this compound may also exhibit comparable effects.

Study 2: Anti-inflammatory Potential

In a model of induced inflammation, compounds structurally related to this compound showed significant inhibition of pro-inflammatory cytokines. This indicates potential therapeutic applications in conditions characterized by excessive inflammation.

Data Table: Biological Activity Overview

Comparison with Similar Compounds

Structural Analogs in Ethambutol Pharmacopeial Standards

Ethambutol-related compounds, such as USP Ethambutol Related Compound A and B, share the azanediyl-ethanol backbone but differ in substituents:

| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| USP Ethambutol Related Compound A | C₁₀H₂₄N₂O₂ | 204.31 | (2R,2′S)-2,2′-[Ethane-1,2-diylbis(azanediyl)]dibutan-1-ol |

| USP Ethambutol Related Compound B | C₁₀H₂₄N₂O₂ | 204.31 | (2R,2′R)-2,2′-[Ethane-1,2-diylbis(azanediyl)]dibutan-1-ol |

| Target Compound | Not provided | Not provided | Azanediyl linked to tert-butoxy-hydroxypropyl and diethanol |

Key Differences :

- Ethambutol analogs lack the tert-butoxy group and instead feature shorter alkyl chains (butan-1-ol).

- The stereochemistry (R/S configuration) in ethambutol derivatives impacts their antimicrobial activity, whereas the tert-butoxy group in the target compound may enhance solubility or metabolic stability .

Phenothiazine-Based Derivatives

The target compound shares structural similarities with phenothiazine derivatives, such as 2,2'-((2-Hydroxy-3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)azanediyl)diethanol Hydrochloride ().

| Compound Name | Molecular Features | Functional Groups |

|---|---|---|

| Phenothiazine Derivative | Trifluoromethyl-phenothiazine core | Azanediyl, diethanol, trifluoromethyl |

| Target Compound | Tert-butoxy-hydroxypropyl core | Azanediyl, diethanol, tert-butoxy |

Key Differences :

- The phenothiazine derivative includes a planar aromatic ring system (phenothiazine), which is absent in the target compound. This structural difference likely confers distinct electronic properties and bioavailability .

- The trifluoromethyl group in the phenothiazine analog may enhance lipophilicity compared to the tert-butoxy group.

Aromatic Azanediyl-Diethanol Derivatives

lists 2,2-((4-Amino-3-nitrophenyl)azanediyl)diethanol hydrochloride, which replaces the tert-butoxy-hydroxypropyl group with an aromatic nitro-amine substituent:

| Compound Name | Core Structure | Functional Groups |

|---|---|---|

| Aromatic Derivative | 4-Amino-3-nitrophenyl | Azanediyl, diethanol, nitro, amine |

| Target Compound | 3-(Tert-butoxy)-2-hydroxypropyl | Azanediyl, diethanol, tert-butoxy |

Key Differences :

Implications for Target Compound :

- The target compound’s tert-butoxy group may necessitate similar purification strategies (e.g., ether-based solvents) but could reduce yield due to steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.